molecular formula C12H18N2O2 B6117725 1-adamantyl(hydroxyimino)acetaldehyde oxime

1-adamantyl(hydroxyimino)acetaldehyde oxime

Cat. No. B6117725
M. Wt: 222.28 g/mol
InChI Key: TUUCAJADFMMEHE-FYCHQBGDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-adamantyl(hydroxyimino)acetaldehyde oxime is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a derivative of adamantane, a cyclic hydrocarbon that is widely used in the chemical industry. The compound has been studied extensively to understand its synthesis, mechanism of action, and potential applications in scientific research.

Mechanism of Action

The mechanism of action of 1-adamantyl(hydroxyimino)acetaldehyde oxime is not fully understood. However, studies have shown that the compound acts by inhibiting various enzymes and proteins that are involved in the inflammatory response, cancer cell proliferation, and viral replication.
Biochemical and Physiological Effects:
Studies have shown that 1-adamantyl(hydroxyimino)acetaldehyde oxime has various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of cytokines and chemokines. The compound has also been shown to induce apoptosis in cancer cells, thereby inhibiting their proliferation. Additionally, 1-adamantyl(hydroxyimino)acetaldehyde oxime has been shown to inhibit viral replication by interfering with the viral life cycle.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-adamantyl(hydroxyimino)acetaldehyde oxime in lab experiments is its high potency and specificity. The compound has been shown to have a low toxicity profile, making it suitable for use in in vitro and in vivo studies. However, one of the limitations of using this compound is its high cost, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for research on 1-adamantyl(hydroxyimino)acetaldehyde oxime. One area of research is the development of novel drug delivery systems using this compound. Another area of research is the investigation of its potential use in the treatment of viral infections, such as COVID-19. Additionally, further studies are needed to understand the mechanism of action of the compound and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, 1-adamantyl(hydroxyimino)acetaldehyde oxime is a promising compound that has shown potential applications in various fields of scientific research. Its synthesis, mechanism of action, and biochemical and physiological effects have been studied extensively. Further research is needed to fully understand its potential applications and to develop novel drug delivery systems using this compound.

Synthesis Methods

The synthesis of 1-adamantyl(hydroxyimino)acetaldehyde oxime involves the reaction of 1-adamantylamine with hydroxylamine hydrochloride and acetaldehyde. The reaction takes place in the presence of a catalyst and under controlled conditions. The yield of the reaction can be improved by optimizing the reaction conditions, such as temperature, pressure, and reaction time.

Scientific Research Applications

1-adamantyl(hydroxyimino)acetaldehyde oxime has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. The compound has also been investigated for its potential use as a drug delivery system, due to its ability to cross the blood-brain barrier.

properties

IUPAC Name

(NZ)-N-[(2E)-1-(1-adamantyl)-2-hydroxyiminoethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c15-13-7-11(14-16)12-4-8-1-9(5-12)3-10(2-8)6-12/h7-10,15-16H,1-6H2/b13-7+,14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUUCAJADFMMEHE-FYCHQBGDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=NO)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2CC3CC1CC(C2)(C3)/C(=N/O)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.